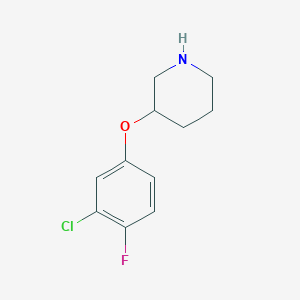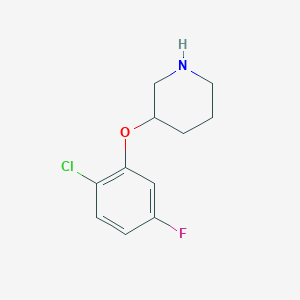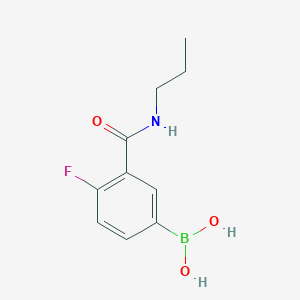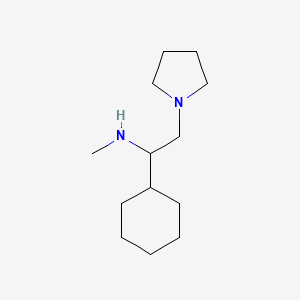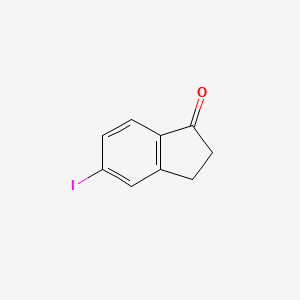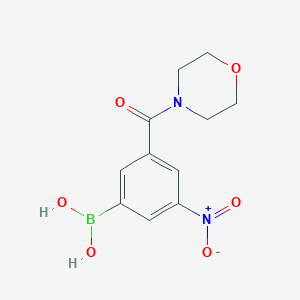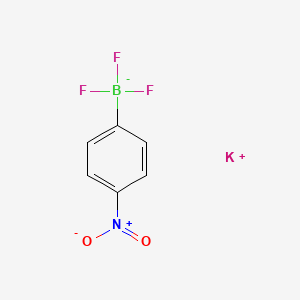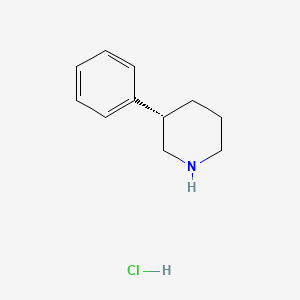
(S)-3-Phenyl-piperidine hydrochloride
Vue d'ensemble
Description
“(S)-3-Phenyl-piperidine hydrochloride” is a hydrochloride salt of a phenyl-piperidine compound. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .
Molecular Structure Analysis
The molecular structure of a compound like “(S)-3-Phenyl-piperidine hydrochloride” would likely involve a piperidine ring (a six-membered ring with one nitrogen atom) with a phenyl group (a ring of six carbon atoms, i.e., a benzene ring) attached .Chemical Reactions Analysis
The chemical reactions involving hydrochloride salts often involve reactions with bases or other acids . For example, a reaction with a base would likely result in the formation of water and the free base form of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-3-Phenyl-piperidine hydrochloride” would depend on its specific structure. Hydrochloride salts generally have high water solubility .Applications De Recherche Scientifique
Inhibition of Blood Platelet Aggregation
(E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride, a compound related to (S)-3-Phenyl-piperidine hydrochloride, has been found to inhibit ADP-induced aggregation of blood platelets. This compound was selected from a series of synthesized (2-piperidinyl)- and (2-pyrrolidinyl)ethanones for its potential to prevent platelet aggregation. It also showed inhibitory effects on platelet aggregation ex vivo in guinea pigs. However, its subacute toxicity evaluation indicated an unfavorable therapeutic ratio (Grisar et al., 1976).
Anti-Acetylcholinesterase Activity
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally related to (S)-3-Phenyl-piperidine hydrochloride, has been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Introduction of a bulky moiety in the para position of the benzamide increased the activity significantly. The most potent compound in this series showed a strong affinity for AChE over BuChE and increased acetylcholine content in rat brains, marking it as a potential antidementia agent (Sugimoto et al., 1990).
Cytotoxic and Anticancer Agents
1-Aryl-5-diethylamino-1-penten-3-one hydrochlorides and 1-aryl-3-diethylamino-1-propanone hydrochlorides, structurally related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and exhibited significant cytotoxicity towards murine P388 and L1210 cells, as well as human tumors. Piperidines in these compounds constituted a new class of cytotoxic agents, showing more potency than their acyclic analogues. Compound 9d particularly displayed promising activity against colon cancers (Dimmock et al., 1998).
Antibacterial and Antioxidant Properties
Hydrochlorides of synthesized aminopropapanols, structurally related to (S)-3-Phenyl-piperidine hydrochloride, exhibited moderate antibacterial activity. The compounds did not possess antioxidant properties, except for specific hydrochlorides which showed high antioxidant activity (Гаспарян et al., 2011).
Anticonvulsant Activity
3-Phenyl-2-piperidinone derivatives, related to (S)-3-Phenyl-piperidine hydrochloride, have been synthesized and evaluated for anticonvulsant activity. Several of these compounds demonstrated activities comparable to or better than valproic acid, a known anticonvulsant drug (Brouillette & Grunewald, 1984).
Safety And Hazards
Propriétés
IUPAC Name |
(3S)-3-phenylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-5-10(6-3-1)11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVMJYYCFLIGFJ-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Phenyl-piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



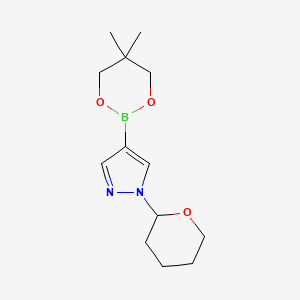
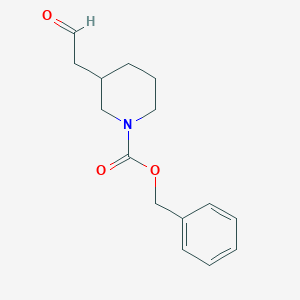
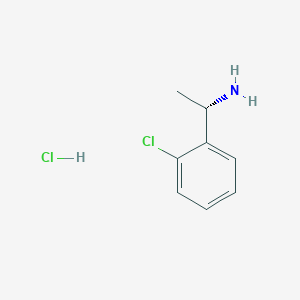

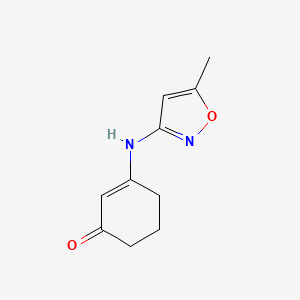
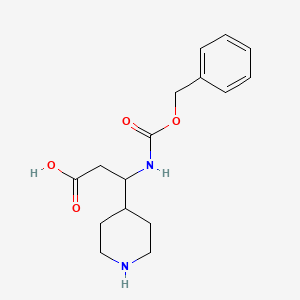
![2-(2-Chloro-3-methoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1451403.png)
